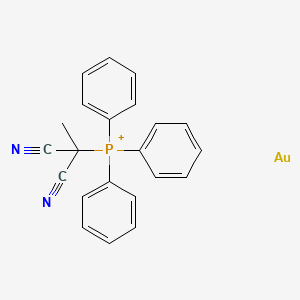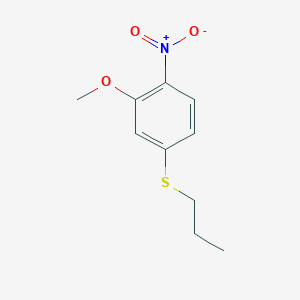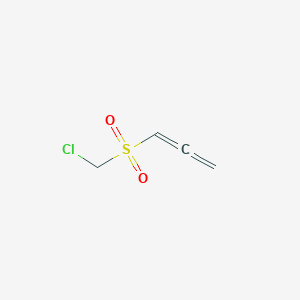![molecular formula C15H24O4 B14271204 Benzene, [[(5,5,5-trimethoxypentyl)oxy]methyl]- CAS No. 162283-97-8](/img/structure/B14271204.png)
Benzene, [[(5,5,5-trimethoxypentyl)oxy]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, [[(5,5,5-trimethoxypentyl)oxy]methyl]- is an organic compound characterized by a benzene ring substituted with a [[(5,5,5-trimethoxypentyl)oxy]methyl] group. This compound belongs to the class of aromatic compounds, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [[(5,5,5-trimethoxypentyl)oxy]methyl]- typically involves the alkylation of benzene with a suitable alkylating agent. One common method is the Friedel-Crafts alkylation, where benzene reacts with [[(5,5,5-trimethoxypentyl)oxy]methyl] chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of Benzene, [[(5,5,5-trimethoxypentyl)oxy]methyl]- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization.
Types of Reactions:
Oxidation: Benzene, [[(5,5,5-trimethoxypentyl)oxy]methyl]- can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Electrophilic aromatic substitution reactions are common for benzene derivatives. For example, nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), leading to the formation of nitrobenzene derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, H2/Pd-C, mild to moderate temperatures.
Substitution: HNO3/H2SO4 for nitration, AlCl3 for Friedel-Crafts alkylation.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Nitrobenzene derivatives, alkylated benzene derivatives.
Applications De Recherche Scientifique
Benzene, [[(5,5,5-trimethoxypentyl)oxy]methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Benzene, [[(5,5,5-trimethoxypentyl)oxy]methyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Toluene (Methylbenzene): Similar in structure but with a methyl group instead of the [[(5,5,5-trimethoxypentyl)oxy]methyl] group.
Phenol (Hydroxybenzene): Contains a hydroxyl group attached to the benzene ring.
Aniline (Aminobenzene): Features an amino group attached to the benzene ring.
Uniqueness: Benzene, [[(5,5,5-trimethoxypentyl)oxy]methyl]- is unique due to the presence of the [[(5,5,5-trimethoxypentyl)oxy]methyl] group, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
162283-97-8 |
|---|---|
Formule moléculaire |
C15H24O4 |
Poids moléculaire |
268.35 g/mol |
Nom IUPAC |
5,5,5-trimethoxypentoxymethylbenzene |
InChI |
InChI=1S/C15H24O4/c1-16-15(17-2,18-3)11-7-8-12-19-13-14-9-5-4-6-10-14/h4-6,9-10H,7-8,11-13H2,1-3H3 |
Clé InChI |
UAYJYTAEDKLRKZ-UHFFFAOYSA-N |
SMILES canonique |
COC(CCCCOCC1=CC=CC=C1)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



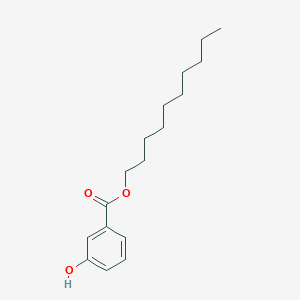

![2,2'-{Sulfanediylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole)](/img/structure/B14271144.png)
![2-{[tert-Butyl(dimethyl)silyl]oxy}-N-hydroxyethan-1-amine](/img/structure/B14271154.png)
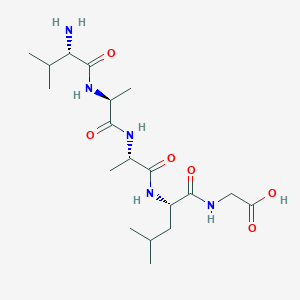


![2-Fluoro-4-[4-(3-methoxypropyl)cyclohexyl]benzonitrile](/img/structure/B14271170.png)
![3-Oxo-N-propyl-1,4-diazaspiro[4.5]dec-1-ene-2-carboxamide](/img/structure/B14271178.png)
![N-[14-(4-Butylphenoxy)-3,6,9,12-tetraazatetradecan-1-YL]acetamide](/img/structure/B14271179.png)
